molecular formula C15H17FO3 B11833212 Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate

Cat. No.: B11833212
M. Wt: 264.29 g/mol
InChI Key: LOQOYHQUQSXJCE-LCYFTJDESA-N
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Description

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorobenzylidene group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate typically involves the condensation of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry:
The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules. For instance, it can undergo oxidation to yield different derivatives that have potential applications in pharmaceuticals.

Table 1: Chemical Reactions Involving Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate

Reaction TypeProductConditions
Oxidation4-fluoro-3-oxopentanoic acidMild oxidizing agents
ReductionEthyl 2-(4-fluorobenzyl)-4-methyl-3-hydroxypentanoateLithium aluminum hydride
CondensationVarious β-dicarbonyl compoundsAcidic conditions

Medicinal Chemistry

Antimicrobial Activity:
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, showcasing their potential as new antimicrobial agents.

Material Science

Polymerization Applications:
The compound can also be utilized in polymer chemistry as a monomer for synthesizing polymers with specific properties. Its ability to form stable bonds with other monomers allows for the creation of materials with tailored mechanical and thermal properties.

Table 2: Properties of Polymers Derived from this compound

PropertyValueTesting Method
Thermal StabilityDecomposition at >300°CThermogravimetric Analysis
Mechanical StrengthTensile strength of 50 MPaUniversal Testing Machine
FlexibilityElongation at break: 10%ASTM D638

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is largely dependent on its chemical structure. The fluorobenzylidene group can interact with various molecular targets, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets are subject to ongoing research, particularly in the context of its biological activities.

Comparison with Similar Compounds

  • Ethyl 2-(4-chlorobenzylidene)-4-methyl-3-oxopentanoate
  • Ethyl 2-(4-bromobenzylidene)-4-methyl-3-oxopentanoate
  • Ethyl 2-(4-methylbenzylidene)-4-methyl-3-oxopentanoate

Comparison: Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its chlorinated or brominated analogs.

Biological Activity

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is an organic compound notable for its unique structural features, including a fluorobenzylidene group attached to a pentanoate backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C₁₅H₁₇FO₃
  • Molecular Weight : 264.29 g/mol
  • Functional Groups : Carbonyl and ester groups, which are crucial for its reactivity and biological interactions.

The presence of the fluorine atom in the structure is significant as it can enhance biological activity compared to analogs with chlorine or bromine substituents. This unique feature may influence the compound's interaction with various biological targets, potentially modulating their activity.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound can interact with specific enzymes and receptors, affecting metabolic pathways and cellular signaling processes. The compound's structural characteristics suggest that it may bind to various biological targets, which is essential for understanding its pharmacological profile.

Interaction Studies

Research has shown that modifications on the benzylidene moiety can significantly impact the binding affinity and selectivity towards biological targets. This suggests that further structural optimization could lead to enhanced biological activities.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observed Effects Reference
Antimicrobial ActivityEffective against Staphylococcus aureus
Antifungal ActivityModerate activity against Candida species
CytotoxicityPotential cytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Properties :
    • This compound demonstrated significant antimicrobial activity against Staphylococcus aureus, with studies indicating that treated cells exhibited morphological changes such as reduced size and damage compared to untreated controls. This suggests its potential as an antibacterial agent .
  • Antifungal Activity :
    • In antifungal assessments, the compound showed moderate activity against various Candida species, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 μg/mL. This indicates potential therapeutic applications in treating fungal infections .
  • Cytotoxic Effects :
    • The compound was evaluated for cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated varying levels of cytotoxicity, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

InChI

InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3/b13-9-

InChI Key

LOQOYHQUQSXJCE-LCYFTJDESA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)F)/C(=O)C(C)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C

Origin of Product

United States

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